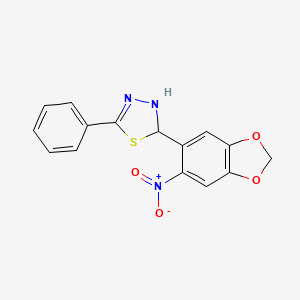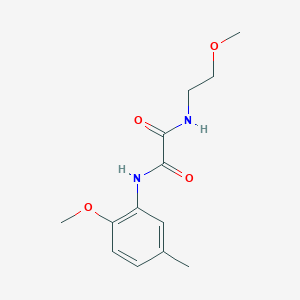![molecular formula C17H28N2O3 B4928573 (3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928573.png)
(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol is a chemical compound that belongs to the class of opioids. It is a synthetic analog of the opioid alkaloid, thebaine, and has been found to possess potent analgesic properties. The compound has been the subject of extensive scientific research, with studies focusing on its synthesis, mechanism of action, and potential applications in the treatment of pain.
Mechanism of Action
The mechanism of action of (3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol involves its binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the activation of the opioid system, which leads to the inhibition of pain signals and the production of feelings of euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to possess potent analgesic properties, making it effective in the treatment of pain. Additionally, studies have shown that the compound may have potential applications in the treatment of opioid addiction and withdrawal.
Advantages and Limitations for Lab Experiments
The advantages of using (3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol in lab experiments include its potent analgesic properties, which make it a promising candidate for the development of new pain medications. However, the compound also has limitations, including its potential for abuse and addiction.
Future Directions
There are several future directions for the research on (3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol. These include:
1. Further studies on the compound's mechanism of action and potential applications in the treatment of pain.
2. The development of new pain medications based on the compound's structure and properties.
3. Further studies on the compound's potential applications in the treatment of opioid addiction and withdrawal.
4. The development of new formulations of the compound that minimize its potential for abuse and addiction.
5. Further studies on the compound's safety and efficacy in humans.
In conclusion, this compound is a promising compound that has been the subject of extensive scientific research. The compound's potent analgesic properties and potential applications in the treatment of pain and opioid addiction make it a promising candidate for the development of new medications. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesis Methods
The synthesis of (3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol involves the reaction of thebaine with ethylmagnesium bromide, followed by the addition of furfuryl chloride. The resulting product is then subjected to catalytic hydrogenation to obtain the final compound.
Scientific Research Applications
The potential applications of (3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol in scientific research are vast. The compound has been found to possess potent analgesic properties, making it a promising candidate for the development of new pain medications. Additionally, studies have shown that the compound may have potential applications in the treatment of opioid addiction and withdrawal.
properties
IUPAC Name |
(3R,4R)-1-[(5-ethylfuran-2-yl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-2-14-3-4-15(22-14)11-18-8-7-16(17(21)12-18)19-9-5-13(20)6-10-19/h3-4,13,16-17,20-21H,2,5-12H2,1H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMUDEJNKDUJBQ-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CN2CCC(C(C2)O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(O1)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)
![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)



![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)

![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4928562.png)

![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)
